Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate
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Overview
Description
Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate is an organic compound with the molecular formula C10H11BrO4. It is a derivative of benzoic acid and contains a bromine atom, a methoxy group, and a hydroxyethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate typically involves the bromination of methyl 4-(2-hydroxyethoxy)benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its ester group can undergo hydrolysis to release active metabolites. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-hydroxyethoxy)benzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 3-bromo-4-hydroxybenzoate: Lacks the hydroxyethoxy group, affecting its solubility and reactivity.
Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate: Similar structure but with different substitution pattern, affecting its chemical properties.
Uniqueness
Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate is unique due to the presence of both a bromine atom and a hydroxyethoxy group, which confer distinct reactivity and solubility properties. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
methyl 3-bromo-4-(2-hydroxyethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-10(13)7-2-3-9(8(11)6-7)15-5-4-12/h2-3,6,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFXANRXAZUDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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